Benzo[d][1,3]dioxol-5-yl(4-(morpholinosulfonyl)piperazin-1-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(4-morpholin-4-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6S/c20-16(13-1-2-14-15(11-13)25-12-24-14)17-3-5-18(6-4-17)26(21,22)19-7-9-23-10-8-19/h1-2,11H,3-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJLULBWVLYVCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=C(C=C2)OCO3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound Benzo[d][1,3]dioxol-5-yl(4-(morpholinosulfonyl)piperazin-1-yl)methanone , often referred to as PMA, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial and anticancer properties, as well as its potential applications in drug development.
Chemical Structure and Synthesis
PMA is characterized by a complex structure that includes a benzo[d][1,3]dioxole moiety linked to a piperazine ring via a morpholinosulfonyl group. The synthesis typically involves the reaction of piperonal with morpholine and acetophenone, followed by various purification techniques such as recrystallization and chromatography.
Table 1: Chemical Structure of PMA
| Component | Structure |
|---|---|
| Benzo[d][1,3]dioxole | Structure |
| Morpholinosulfonyl | Structure |
| Piperazine | Structure |
| Methanone | Structure |
Note: Actual images of structures should be included in a comprehensive report.
Antimicrobial Activity
Research has demonstrated that PMA exhibits moderate antimicrobial activity. A study conducted by Kannan and Padusha assessed its effectiveness against various bacterial strains and fungi using the disc diffusion method. The results indicated:
- Gram-positive bacteria : Moderate activity against Staphylococcus aureus.
- Gram-negative bacteria : Effective against Escherichia coli.
- Fungi : Activity noted against Candida albicans and Aspergillus niger.
The study found that metal complexes of PMA significantly enhanced its antimicrobial efficacy, particularly the Ni(II)-PMA complex, which showed superior activity compared to the free ligand .
Anticancer Activity
PMA has also been evaluated for its anticancer properties. A notable study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties and tested their cytotoxic effects on various cancer cell lines, including HepG2, HCT116, and MCF-7. Key findings include:
- IC50 Values :
- HepG2: 2.38 µM
- HCT116: 1.54 µM
- MCF-7: 4.52 µM
- Comparison with Doxorubicin (standard drug):
- HepG2: 7.46 µM
- HCT116: 8.29 µM
- MCF-7: 4.56 µM
These results suggest that some derivatives of PMA exhibit greater cytotoxicity than conventional chemotherapeutics while showing minimal toxicity towards normal cells (IC50 > 150 µM) .
Mechanistic Studies
Mechanistic studies have explored the pathways through which PMA exerts its anticancer effects. These include:
- EGFR Inhibition : PMA derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) signaling.
- Apoptosis Induction : Annexin V-FITC assays indicated that PMA promotes apoptosis in cancer cells.
- Cell Cycle Analysis : Studies suggest that PMA affects cell cycle progression, leading to growth arrest in cancer cells.
Case Study 1: Antimicrobial Efficacy of Metal Complexes
In a comparative study of PMA and its metal complexes, researchers found that while the free ligand had moderate antibacterial properties, the metal complexes exhibited enhanced lipophilicity and cellular permeability, which contributed to their increased antimicrobial activity. Notably, the Ni(II)-PMA complex was highlighted as the most effective against Staphylococcus aureus and E. coli.
Case Study 2: Anticancer Activity Against HepG2 Cells
A series of compounds derived from PMA were tested for anticancer activity using the SRB assay on HepG2 cells. The results indicated significant cytotoxicity with IC50 values lower than those observed for standard treatments, suggesting potential for further development into therapeutic agents targeting liver cancer.
Q & A
Q. What are the key synthetic pathways for Benzo[d][1,3]dioxol-5-yl(4-(morpholinosulfonyl)piperazin-1-yl)methanone?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzo[d][1,3]dioxole core via cyclization of catechol derivatives using reagents like dichloromethane or diethyl carbonate under acidic conditions .
- Step 2 : Introduction of the piperazine moiety through coupling reactions. For example, sulfonylation of piperazine with morpholinosulfonyl chloride in the presence of a base (e.g., triethylamine) to form the 4-(morpholinosulfonyl)piperazine intermediate .
- Step 3 : Final coupling of the benzo[d][1,3]dioxol-5-yl group to the piperazine-sulfonyl intermediate using palladium-catalyzed cross-coupling or nucleophilic acyl substitution . Purification often employs column chromatography, and yields range from 50–75% depending on reaction optimization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Essential for confirming the connectivity of the benzo[d][1,3]dioxole, piperazine, and morpholinosulfonyl groups. Key signals include aromatic protons (δ 6.7–7.2 ppm) and sulfonyl-related carbons (δ 40–50 ppm) .
- IR Spectroscopy : Identifies functional groups such as C=O (1650–1750 cm⁻¹) and S=O (1150–1250 cm⁻¹) .
- Mass Spectrometry (HRMS or FABMS) : Validates molecular weight (e.g., m/z ~437.4 g/mol) and fragmentation patterns .
- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C, H, N, and S content .
Advanced Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Used to model binding poses with receptors (e.g., enzymes or transporters). The morpholinosulfonyl group’s sulfonamide moiety often forms hydrogen bonds with active-site residues, while the benzo[d][1,3]dioxole enhances hydrophobic interactions .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time. For example, simulations at 300 K for 100 ns can evaluate conformational changes in the piperazine ring under physiological conditions .
- Pharmacophore Modeling : Identifies critical features (e.g., hydrogen bond acceptors from sulfonyl groups) required for activity against targets like NF-κB or kinases .
Q. What strategies resolve contradictions in reported biological activities of structural analogs?
Discrepancies often arise due to:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF7) or endpoint measurements (IC50 vs. apoptosis assays). Standardizing protocols (e.g., using ATP-based viability assays) reduces variability .
- Structural Modifications : Minor changes (e.g., replacing morpholinosulfonyl with a chlorophenyl group) drastically alter activity. Comparative studies using isosteric replacements can isolate critical functional groups .
- Purity and Stereochemistry : Impurities (>5%) or racemic mixtures may skew results. Chiral HPLC or enantioselective synthesis ensures reproducibility .
Q. How does the morpholinosulfonyl group influence pharmacokinetic properties?
- Solubility : The sulfonyl group increases hydrophilicity, improving aqueous solubility (logP reduction by ~1.5 units compared to non-sulfonylated analogs) .
- Metabolic Stability : Resistance to cytochrome P450 oxidation due to electron-withdrawing sulfonyl effects, as shown in liver microsome assays .
- Protein Binding : Sulfonamides exhibit high plasma protein binding (>90%), necessitating dose adjustments in in vivo studies .
Comparative Analysis of Structural Analogs
Studies highlight the following analogs and their distinct properties:
The target compound’s morpholinosulfonyl-piperazine hybrid structure enhances both solubility and target specificity compared to analogs lacking this moiety .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for piperazine coupling steps .
- In Silico Screening : Prioritize analogs with logP <3 and topological polar surface area >80 Ų for improved blood-brain barrier penetration .
- Data Validation : Cross-validate biological assays with orthogonal methods (e.g., SPR for binding affinity and Western blot for downstream effector proteins) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
